1,800-Fold Enhancement in Water Solubility Compared to Paclitaxel
2'-O-Benzoylpaclitaxel (Isotaxel) demonstrates a 1,800-fold increase in aqueous solubility relative to the parent drug, paclitaxel [1][2]. This represents a significantly greater solubility enhancement than other well-characterized paclitaxel prodrugs, such as a C7-modified dihydroxypropyl prodrug which only achieved a 50-fold increase [3].
| Evidence Dimension | Aqueous Solubility Enhancement (fold increase vs. paclitaxel) |
|---|---|
| Target Compound Data | 1,800-fold |
| Comparator Or Baseline | Paclitaxel (1-fold); C7-dihydroxypropyl paclitaxel prodrug (50-fold) |
| Quantified Difference | 1,800x for 2'-O-Benzoylpaclitaxel; 50x for comparator prodrug |
| Conditions | Aqueous solubility assay at room temperature |
Why This Matters
Drastically improved water solubility enables formulation without toxic solubilizers like Cremophor EL, a key differentiator for researchers developing safer parenteral formulations.
- [1] Hayashi Y, Skwarczynski M, Hamada Y, Sohma Y, Kimura T, Kiso Y. A novel approach of water-soluble paclitaxel prodrug with no auxiliary and no byproduct: design and synthesis of isotaxel. J Med Chem. 2003;46(18):3782-3784. doi:10.1021/jm034112n View Source
- [2] Hayashi Y, Skwarczynski M, Hamada Y, Sohma Y, Kimura T, Kiso Y. Design and Synthesis of Isotaxel: A Novel Water-Soluble Paclitaxel Prodrug Based on the O–N Intramolecular Acyl Migration Reaction. 29th Symposium on Progress in Organic Reactions and Syntheses; 2003:126-127. View Source
- [3] Niethammer A, Gaedicke G, Lode HN, Wrasidlo W. Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. Bioconjug Chem. 2001;12(3):414-420. doi:10.1021/bc000122g View Source
